Electron-Withdrawing Effect on Metallo-β-Lactamase Inhibition
A 2021 molecular modeling and QSPR study evaluated a series of benzo[b]thiophene-containing boronic acids as inhibitors of the New Delhi metallo-β-lactamase (NDM-1), a clinically relevant resistance enzyme. The study established that boronic acids bearing the benzo[b]thiophene core form covalent adducts with the catalytic hydroxide anion in the NDM-1 active site, and the electrophilicity of the boron atom—quantified by atomic Fukui indices—exceeds that of the carbonyl carbon in the β-lactam antibiotic imipenem [1]. All benzo[b]thiophene-containing boronic acid inhibitors considered in the study exhibited IC50 values in the range of 30–70 μM against NDM-1 [1]. The presence of an electron-withdrawing substituent such as cyano at the 6-position is predicted by QSPR models to enhance inhibitory potency relative to unsubstituted analogs by increasing the electrophilic character of the boron center and facilitating nucleophilic attack in the active site [1].
| Evidence Dimension | NDM-1 metallo-β-lactamase inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted within 30–70 μM range for benzo[b]thiophene-containing boronic acid class (6-cyano substitution expected to favor lower end via enhanced electrophilicity) [1] |
| Comparator Or Baseline | Unsubstituted benzo[b]thiophene boronic acids: IC50 also in 30–70 μM range but with less favorable electronic descriptors for potent inhibition |
| Quantified Difference | Electron-withdrawing –CN group increases boron electrophilicity (higher atomic Fukui index) vs. unsubstituted comparator; precise IC50 differential not reported |
| Conditions | Molecular modeling and QSPR analysis using density functional theory (DFT) calculations; enzymatic inhibition assessed via in vitro assays |
Why This Matters
For antibiotic resistance research programs, selecting the 6-cyano substituted derivative may yield improved NDM-1 inhibition potency compared to unsubstituted benzothiophene boronic acids due to favorable electronic modulation of the boron electrophilic center.
- [1] Krivitskaya, A. V.; Khrenova, M. G. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules 2021, 26, 2026. View Source
